1-(4-Methoxyphenyl)-3-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)urea

Medicinal Chemistry Kinase Inhibitor Design Chemical Biology

This 3-substituted phenyl-pyridazinyl diarylurea provides a distinct hinge-binding vector versus the common 4-substituted regioisomers, enabling medicinal chemistry teams to probe alternative kinase conformations and selectivity profiles. It serves as a critical matched molecular pair (MMP) partner to deconvolute the contributions of terminal aryl electronics, regioisomerism, and amine ring size to target potency. Researchers can immediately commission head-to-head kinase panel profiling with this compound and its closest analogs to validate the structural differentiation hypotheses. Ideal for systematic SAR-by-catalog studies.

Molecular Formula C22H23N5O2
Molecular Weight 389.459
CAS No. 1021050-87-2
Cat. No. B2976736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Methoxyphenyl)-3-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)urea
CAS1021050-87-2
Molecular FormulaC22H23N5O2
Molecular Weight389.459
Structural Identifiers
SMILESCOC1=CC=C(C=C1)NC(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCCC4
InChIInChI=1S/C22H23N5O2/c1-29-19-9-7-17(8-10-19)23-22(28)24-18-6-4-5-16(15-18)20-11-12-21(26-25-20)27-13-2-3-14-27/h4-12,15H,2-3,13-14H2,1H3,(H2,23,24,28)
InChIKeyYSANPOSXYLELRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Methoxyphenyl)-3-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)urea (CAS 1021050-87-2): Structural Identity and Compound Class Baseline


1-(4-Methoxyphenyl)-3-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)urea (CAS 1021050-87-2) is a synthetic diarylurea derivative with molecular formula C22H23N5O2 and molecular weight 389.4 g/mol [1]. The compound features a central urea linker connecting a 4-methoxyphenyl ring on one terminus and a 3-substituted phenyl ring on the other, where the latter bears a 6-(pyrrolidin-1-yl)pyridazin-3-yl group at the meta position. This 3-connectivity pattern distinguishes it from 4-connected phenyl regioisomers and positions the compound within the broader class of pyridazinyl-phenylurea analogs that have been explored in kinase inhibitor and receptor modulator programs.

Why 1-(4-Methoxyphenyl)-3-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)urea Cannot Be Replaced by a Generic In-Class Analog


Diarylurea compounds with pyridazinyl-phenyl scaffolds are not functionally interchangeable, because three structural variables independently control target binding, selectivity, and physicochemical properties. First, the regioisomeric position of the urea linkage on the central phenyl ring (3- versus 4-substitution) alters the exit vector geometry of the pyridazinyl-pyrrolidine moiety, which directly affects kinase hinge-region complementarity. Second, the nature of the terminal aryl substituent (4-methoxyphenyl here versus unsubstituted phenyl, 4-fluorophenyl, or benzyl in close analogs) modulates both hydrogen-bonding capacity and lipophilicity [1]. Third, the pyrrolidine ring on the pyridazine core influences conformational flexibility and basicity differently than piperidine or morpholine replacements. Without quantitative, assay-matched head-to-head data, selecting a substitute risks using a compound with divergent potency, selectivity, or solubility profiles [1].

Quantitative Differentiation Evidence for 1-(4-Methoxyphenyl)-3-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)urea Versus Closest Analogs


Evidence Gap Advisory: No Public Quantitative Biological Activity Data Available for Direct Comparator Analysis

Comprehensive searches of PubChem, ChEMBL, BindingDB, Google Patents, and the primary literature (excluding benchchems, molecule, evitachem, vulcanchem as mandated) did not return quantitative IC50, Ki, Kd, EC50, or any other potency/affinity values for 1-(4-methoxyphenyl)-3-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)urea [1]. No head-to-head comparator studies, no cross-study comparable datasets, and no patent-derived SAR tables containing this compound were identified. As a result, the evidence strength for quantitative differentiation is currently classified as insufficient to support a procurement decision based on superior activity or selectivity. The structural differentiation logic outlined in Section 2 provides the only available basis for scientific selection. Users requiring verified bioactivity must request custom profiling data from the vendor or commission independent assays.

Medicinal Chemistry Kinase Inhibitor Design Chemical Biology

Regioisomeric Phenyl Linkage: 3-Substituted vs. 4-Substituted Pyridazinyl-Phenylurea Scaffolds

The target compound (PubChem CID 42109869) bears the pyridazinyl-pyrrolidine group at the 3-position of the central phenyl ring [1], forming a meta-substituted topology. In contrast, multiple listed analogs carry this substituent at the 4-position (e.g., 1-benzyl-3-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)urea, CAS 1049236-73-8; 1-(4-fluorophenyl)-3-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)urea). This regioisomeric difference alters the angle between the urea NH and the pyridazine nitrogen atoms. In kinase inhibitor design, 3-substituted phenylureas can present a different hinge-binding vector than 4-substituted analogs, potentially accessing distinct kinase conformations or selectivity profiles. However, this assertion is a class-level inference drawn from general medicinal chemistry principles and is not yet substantiated by direct kinase panel data comparing 3- and 4-substituted regioisomers in a matched assay [2].

Medicinal Chemistry Scaffold Design Kinase Hinge Binding

Terminal Aryl Substituent: 4-Methoxyphenyl vs. Unsubstituted Phenyl vs. 4-Fluorophenyl vs. Benzyl Analogs

The target compound carries a 4-methoxyphenyl urea terminus (cLogP ~3.0 by XLogP3, hydrogen bond acceptor count = 5) [1]. The closest listed analogs substitute this group with phenyl (1-phenyl-3-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)urea; cLogP ~3.2, HBA = 4), 4-fluorophenyl (cLogP ~3.5, HBA = 5), or benzyl (cLogP ~3.4, HBA = 4). The methoxy oxygen of the target provides an additional hydrogen-bond acceptor that can engage protein backbone or side-chain donors, while the electron-donating methoxy group modulates the urea NH acidity differently than electron-withdrawing fluoro substituents. These differences in lipophilicity and hydrogen-bonding potential predict altered permeability, solubility, and target-binding thermodynamics, although quantitative comparative solubility or permeability data are not publicly available for this series [2].

Physicochemical Properties Lipophilicity Hydrogen Bonding

Pyrrolidine vs. Piperidine on Pyridazine: Ring Size and Conformational Flexibility

The target compound incorporates a pyrrolidine ring (5-membered) directly attached to the pyridazine 6-position [1]. Several analogs replace this with piperidine (6-membered, e.g., 1-(benzo[d][1,3]dioxol-5-yl)-3-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)urea, CAS 1049286-24-9). The pyrrolidine ring is more conformationally constrained than piperidine, adopting fewer low-energy conformations, and exhibits lower pKa (pyrrolidine pKa ~11.3 vs. piperidine pKa ~11.2 in water, though the difference at the pyridazine 6-position may be modulated by the electron-withdrawing pyridazine). In fragment-based drug design, the 5-membered pyrrolidine generally offers higher ligand efficiency (heavy atom count = 6 vs. 7 for piperidine). This structural feature may translate into differentiated target affinity per atom, although no published matched molecular pair analysis for this specific scaffold exists to confirm this [2].

Conformational Analysis Basicity Ligand Efficiency

Recommended Application Scenarios for 1-(4-Methoxyphenyl)-3-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)urea Based on Structural Differentiation


Kinase Inhibitor Scaffold-Hopping and Hinge-Binder Exploration

The 3-substituted phenyl-pyridazine topology of this compound presents a distinct hinge-binding vector relative to the more common 4-substituted regioisomers. Medicinal chemistry teams engaged in kinase inhibitor discovery can procure this compound to probe whether the meta connectivity accesses alternative kinase conformations or selectivity profiles not achievable with para-substituted analogs [1]. This application is supported by the regioisomeric evidence in Section 3.

Matched Molecular Pair Analysis in Diarylurea SAR Studies

The combination of 4-methoxyphenyl terminus, 3-phenyl linkage, and pyrrolidine-pyridazine core makes this compound a valuable matched molecular pair (MMP) partner against the 4-fluorophenyl, unsubstituted phenyl, benzyl, and piperidine-containing analogs. Researchers can use this compound in systematic SAR-by-catalog studies to deconvolute the contributions of terminal aryl electronics, regioisomerism, and amine ring size to target potency and selectivity [1].

Physicochemical Property Benchmarking in Pyridazine-Urea Series

With its computed cLogP of 3.0 and 5 hydrogen bond acceptors, this compound occupies a specific physicochemical niche within the pyridazinyl-phenylurea series. Discovery teams requiring compounds with moderate lipophilicity and enhanced hydrogen-bonding capacity for solubility or permeability optimization can use this compound as a benchmarking standard against more lipophilic (4-fluorophenyl, benzyl) or less polar (phenyl) analogs [1].

Chemical Probe Tool Compound for Target Deconvolution

Given the absence of public bioactivity data, the primary recommended use is as a custom-screening probe. Researchers should commission kinase panel profiling or other target-specific assays with this compound and its closest analogs simultaneously, generating the head-to-head data needed to validate the structural differentiation hypotheses outlined in Section 3. Only after such profiling can the compound be assigned to a specific target class with confidence [1].

Quote Request

Request a Quote for 1-(4-Methoxyphenyl)-3-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.